1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile
Overview
Description
Synthesis Analysis
A related compound, ketamine, which has the structure “2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one”, has been synthesized using a hydroxy ketone intermediate. The synthesis process involves several steps, including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation, imination, and rearrangement .Scientific Research Applications
Structural and Chemical Characterization
- The study on crystal structures involving chlorophenyl substituents reveals intricate details about the molecular geometry, demonstrating how the fused-ring system and substituents like amino, cyano, and chlorophenyl groups interact. This research provides foundational knowledge for understanding the physical and chemical behavior of compounds with chlorophenyl groups (Asiri, Al-Youbi, Faidallah, & Ng, 2011).
Reactivity and Photogeneration
- Investigations into the reactivity and photogeneration of chlorophenol derivatives, which are structurally related to 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile, have uncovered mechanisms of reductive dehalogenation and the formation of phenyl cations under specific conditions. Such studies are crucial for understanding the chemical pathways and potential applications of these compounds in synthesis and material science (Protti, Fagnoni, Mella, & Albini, 2004).
Antimicrobial Applications
- A novel series of spiro compounds derived from chlorophenyl-substituted cyclohexane showed significant antimicrobial activity, indicating potential applications of these compounds in developing new antimicrobial agents. This highlights the biological relevance of chlorophenyl cyclohexane derivatives in pharmaceutical research (Hafez, El-Gazzar, & Zaki, 2016).
Spectroscopic and Electronic Properties
- Research focusing on the spectroscopic characterization and electronic properties of chlorophenyl-containing compounds sheds light on their potential in electronic and photonic applications. Understanding these properties is essential for the development of materials with specific optical and electronic functions (Wazzan, Al-Qurashi, & Faidallah, 2016).
Safety and Hazards
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-12-4-2-1-3-11(12)13(9-15)7-5-10(16)6-8-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMOIQNSDSBDDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503807 | |
Record name | 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65618-88-4 | |
Record name | 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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